molecular formula C18H13Cl2N3O2 B5675795 N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5675795
M. Wt: 374.2 g/mol
InChI Key: DSKSVRIVYJCECU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate steps designed to introduce specific functional groups and achieve desired molecular frameworks. Techniques such as condensation reactions, acylation, and the use of specific catalysts are common. For instance, compounds with related structures have been synthesized through interactions involving key functional groups and using reagents like hydrazine hydrate, ethyl acetoacetate, and aromatic aldehydes in specific conditions to yield a variety of acetamide derivatives with complex moieties (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of similar acetamides has been elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. Studies on crystal structures highlight the presence of hydrogen bonds and other intermolecular interactions that influence the molecular conformation and stability (Narayana et al., 2016).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-8-14(20)10-15(9-13)21-17(24)11-23-18(25)7-6-16(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKSVRIVYJCECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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